Cas no 708281-20-3 (2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one)

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a phenylpiperazine moiety via a sulfanyl-ethanone bridge. This structure imparts potential pharmacological relevance, particularly in the development of bioactive molecules targeting neurological or antimicrobial pathways. The oxadiazole ring contributes to metabolic stability and binding affinity, while the phenylpiperazine group may enhance CNS penetration. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound's balanced lipophilicity and polar surface area suggest favorable physicochemical properties for drug discovery applications.
2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one structure
708281-20-3 structure
Product Name:2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS No:708281-20-3
MF:C20H20N4O2S
MW:380.463402748108
CID:6010359
PubChem ID:2155684
Update Time:2025-05-30

2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
    • Ethanone, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-phenyl-1-piperazinyl)-
    • HMS2451G15
    • 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
    • F0594-0007
    • 1-phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine
    • BDBM50303394
    • CHEMBL566706
    • 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone
    • AKOS000364358
    • SMR000077375
    • 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • MLS002546791
    • 708281-20-3
    • MLS000064654
    • Inchi: 1S/C20H20N4O2S/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-27-20-22-21-19(26-20)16-7-3-1-4-8-16/h1-10H,11-15H2
    • InChI Key: QBSPAEJMRDXZOA-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=CC=CC=C2)CC1)CSC1=NN=C(C2=CC=CC=C2)O1

Computed Properties

  • Exact Mass: 380.13069707g/mol
  • Monoisotopic Mass: 380.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 87.8Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 603.4±65.0 °C(Predicted)
  • pka: 2.88±0.10(Predicted)

2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one

Introduction to 2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS No. 708281-20-3)

2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by its CAS number 708281-20-3, belongs to a class of molecules that integrate heterocyclic scaffolds with sulfanyl and piperazine functionalities, which are well-documented for their role in modulating various biological pathways. The presence of a 5-phenyl-1,3,4-oxadiazole moiety enhances its structural rigidity, while the 4-phenylpiperazine group introduces a potential site for interaction with biological targets such as enzymes and receptors.

The synthesis and characterization of this compound have been subjects of extensive research, particularly in the development of novel therapeutic agents. The 5-phenyl-1,3,4-oxadiazole ring is a well-known pharmacophore that has been explored in numerous drug candidates due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. In contrast, the 4-phenylpiperazine moiety is frequently associated with central nervous system (CNS) drugs, where it contributes to receptor binding affinity and pharmacological activity. The combination of these two motifs in 2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethan-1-one suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.

Recent advancements in computational chemistry have enabled the virtual screening of vast chemical libraries to identify promising candidates for drug development. The molecular structure of CAS No. 708281-20-3 has been subjected to docking studies against various biological targets, including enzymes and ion channels. These studies have revealed potential binding interactions that could lead to the development of novel therapeutics for conditions such as inflammation, pain management, and neurological disorders. The sulfanyl group in the molecule also provides a handle for further chemical modifications, allowing researchers to fine-tune its pharmacological properties.

In vitro pharmacological evaluations have begun to elucidate the biological activity of this compound. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The 5-membered heterocyclic ring and the sulfanyl substituent appear to play crucial roles in modulating enzyme activity by competing with natural substrates or by stabilizing transition states. Additionally, the 4-position phenyl group on the piperazine ring may contribute to enhanced solubility and bioavailability, which are critical factors for drug efficacy.

The integration of modern synthetic methodologies has facilitated the efficient preparation of analogs derived from CAS No. 708281-20-3. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic framework, while nucleophilic substitution reactions have been used to introduce the sulfanyl and piperazine functionalities. These synthetic strategies not only provide access to this compound but also offer a platform for generating structurally diverse derivatives with tailored biological profiles.

From a medicinal chemistry perspective, the significance of this compound lies in its potential as a lead molecule for further optimization. The structural features present in 2-(5-phényl)-1(3h)-pyrazole derivatives sulfanyl 4-phénylpipérazinylethanone CAS No 70828120 3 highlight its versatility and utility in drug discovery programs. By leveraging computational tools alongside experimental validation, researchers can rapidly assess the efficacy and safety of this compound and its derivatives before advancing them into preclinical studies.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated, as they form the backbone of many approved drugs due to their ability to modulate biological processes effectively. The unique combination of functional groups in CAS No. 70828120 3, including the sulfanyl group, positions it as a promising candidate for further exploration in therapeutic areas where enzyme inhibition or receptor modulation is desired.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 2-(5-phényl)-1(3h)-pyrazole derivatives sulfanyl 4-phénylpipérazinylethanone CAS No 70828120 3 will remain at the forefront of drug discovery efforts. Their complex molecular architecture offers opportunities for designing molecules with high selectivity and potency, which are essential for successful clinical translation.

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